molecular formula C28H28N4O3S2 B2956861 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 1189427-12-0

2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2956861
CAS No.: 1189427-12-0
M. Wt: 532.68
InChI Key: NWFOTSKMMOVWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic acetamide derivative featuring a fused heterocyclic core. Key structural elements include:

  • Tricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene: A bicyclic framework fused with an additional seven-membered ring.
  • Substituents:
    • 11-Acetyl group.
    • 4-(4-Methylphenyl) aromatic substituent.
    • 3-Oxo (ketone) moiety.
    • 8-Thia (sulfur atom) and 4,6,11-triaza (three nitrogen atoms) heteroatoms.
    • 5-Sulfanyl linkage to an acetamide group, which is N-substituted with a 2-ethylphenyl group.

Properties

IUPAC Name

2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S2/c1-4-19-7-5-6-8-22(19)29-24(34)16-36-28-30-26-25(21-13-14-31(18(3)33)15-23(21)37-26)27(35)32(28)20-11-9-17(2)10-12-20/h5-12H,4,13-16H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFOTSKMMOVWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s closest structural analog in the provided evidence is 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5) . A comparative analysis is outlined below:

Parameter Target Compound 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide
Molecular Formula Not explicitly provided (inferred: ~C₃₀H₂₈N₄O₃S₂) C₁₇H₁₇NO₃
Molecular Weight Not available 283.3200 g/mol
Core Structure Tricyclic heterocycle (thia-triaza system) Simple acetamide with phenoxy and o-tolyl substituents
Key Functional Groups Acetamide, acetyl, methylphenyl, sulfanyl, ketone, triaza-thia system Acetamide, acetylphenoxy, o-tolyl
Hazard Data Not available in evidence General first aid measures for inhalation, skin/eye contact, ingestion
Environmental Impact No TRI data in evidence TRI revisions for metals (e.g., zinc, lead) noted in unrelated contexts

Key Findings:

Structural Complexity: The target compound’s tricyclic heterocyclic core distinguishes it from simpler acetamide derivatives like 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide. The presence of sulfur and nitrogen atoms in the core may enhance reactivity or bioavailability compared to purely hydrocarbon analogs.

Its heterocyclic sulfur content could pose unique hazards requiring specialized handling.

Environmental Data : The Toxics Release Inventory (TRI) revisions in highlight gaps in tracking complex organic compounds like the target molecule, which lacks reported environmental release data.

Research Limitations and Recommendations

  • Data Gaps : The provided evidence lacks explicit pharmacological, toxicological, or synthetic data for the target compound. Structural analogs in the evidence are insufficient for robust comparative analysis.
  • Future Directions :
    • Prioritize synthesis and characterization (e.g., CAS registration, molecular weight determination).
    • Conduct in vitro/in vivo studies to evaluate bioactivity and toxicity.
    • Expand TRI reporting frameworks to include structurally complex organics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be improved?

  • Methodological Answer : Utilize a hybrid computational-experimental approach for reaction design. Quantum chemical calculations (e.g., density functional theory) can predict feasible reaction pathways, while iterative experimental feedback refines conditions. For example, ICReDD's methodology integrates reaction path searches and machine learning to reduce trial-and-error experimentation . Statistical design of experiments (DoE) can optimize parameters like temperature, solvent, and catalyst loading, minimizing experimental runs while maximizing yield .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound’s structure and purity?

  • Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the tricyclic core and substituent positions. X-ray crystallography may validate stereochemistry. Cross-reference data with databases like NIST Chemistry WebBook for spectral matching, ensuring rigorous validation .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Follow general hazardous compound protocols:

  • Use fume hoods and PPE (gloves, lab coats) to prevent inhalation/skin contact.
  • Store in airtight containers at controlled temperatures (e.g., –20°C for stability).
  • Emergency procedures: Flush eyes with water for 15+ minutes upon exposure; administer activated charcoal if ingested. Documented safety frameworks from analogous acetamide derivatives emphasize these measures .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported solubility and stability data?

  • Methodological Answer : Deploy molecular dynamics (MD) simulations to model solvent interactions and thermodynamic stability. For discrepancies in aqueous solubility, calculate Hansen solubility parameters or use COSMO-RS theory to predict solvent compatibility. Experimental validation via dynamic light scattering (DLS) and accelerated stability studies under varied pH/temperature conditions can reconcile computational and empirical data .

Q. What reactor design principles are essential for scaling up synthesis while maintaining yield?

  • Methodological Answer : Apply CRDC’s reactor design guidelines:

  • Use continuous-flow reactors to enhance heat/mass transfer for exothermic steps.
  • Optimize membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing .
  • Scale-down experimentation (e.g., microreactors) identifies critical parameters (e.g., mixing efficiency) before pilot-scale trials .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance property prediction and process optimization?

  • Methodological Answer : Train neural networks on existing datasets (e.g., solubility, logP) to predict physicochemical properties. Couple AI with multiphysics simulations to model reaction kinetics and diffusion limitations in complex matrices. For example, AI-guided parameter sweeps in COMSOL can automate optimization of catalytic cycles or crystallization conditions .

Q. What strategies address variability in pharmacological assay results across studies?

  • Methodological Answer : Implement assay standardization protocols:

  • Use DoE to identify confounding variables (e.g., cell passage number, serum batch).
  • Validate assays with positive/negative controls and replicate experiments across independent labs.
  • Apply meta-analysis tools to quantify heterogeneity and adjust for batch effects .

Q. How to design cross-disciplinary studies linking this compound’s mechanistic activity to in vivo outcomes?

  • Methodological Answer : Adopt a systems pharmacology framework:

  • Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map target pathways.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with efficacy.
  • Collaborate with computational biologists to integrate omics data into network models, identifying off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.